molecular formula C21H21BrN2O4 B4703477 Methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate

Methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate

Cat. No.: B4703477
M. Wt: 445.3 g/mol
InChI Key: YCEODOLLLLAEJG-UHFFFAOYSA-N
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Description

Methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate is a complex organic compound that features a piperidine ring substituted with a 4-bromobenzoyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the benzoyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring may play a crucial role in binding to these targets, while the bromobenzoyl group could enhance the compound’s affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate is unique due to its combination of a piperidine ring and a bromobenzoyl group, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[1-(4-bromobenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-28-21(27)16-4-8-18(9-5-16)23-19(25)14-10-12-24(13-11-14)20(26)15-2-6-17(22)7-3-15/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEODOLLLLAEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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